2-(Benzyloxy)-6-nitroaniline
Description
2-(Benzyloxy)-6-nitroaniline is an organic compound with the molecular formula C13H12N2O3 It is characterized by the presence of a benzyloxy group attached to the second position of an aniline ring, which also bears a nitro group at the sixth position
Properties
IUPAC Name |
2-nitro-6-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTIDGKIYKFTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396366 | |
| Record name | 2-Benzyloxy-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89521-54-0 | |
| Record name | 2-Benzyloxy-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-nitroaniline typically involves the nitration of 2-(Benzyloxy)aniline. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration and to avoid over-nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-6-nitroaniline undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products:
Scientific Research Applications
2-(Benzyloxy)-6-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-nitroaniline depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The benzyloxy group can act as a protecting group, allowing selective reactions at other positions on the aniline ring .
Molecular Targets and Pathways:
Comparison with Similar Compounds
2-(Benzyloxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(Benzyloxy)-4-nitroaniline: The nitro group is positioned differently, affecting its reactivity and applications.
2-(Benzyloxy)-6-chloroaniline: Contains a chloro group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness: 2-(Benzyloxy)-6-nitroaniline is unique due to the specific positioning of the nitro and benzy
Biological Activity
2-(Benzyloxy)-6-nitroaniline, a compound with the molecular formula CHNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Its structure, featuring a nitro group and a benzyloxy moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.
- Molecular Weight : 232.25 g/mol
- CAS Number : 89521-54-0
- Structure : The compound consists of a nitro group (NO) at the 6-position and a benzyloxy group (CHO) at the 2-position of an aniline derivative.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that the nitro group in this compound may enhance its ability to combat various pathogens. A study highlighted that nitro derivatives, when reduced, can produce reactive intermediates that bind to bacterial DNA, leading to cell death .
| Pathogen | Activity | Mechanism |
|---|---|---|
| Escherichia coli | Moderate Inhibition | DNA binding through reduced nitro intermediates |
| Staphylococcus aureus | Significant Inhibition | Disruption of cellular processes via reactive species |
Anticancer Activity
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can act as hypoxia-activated prodrugs, selectively targeting hypoxic tumor tissues . The presence of the nitro group is crucial as it can enhance the compound's reactivity under hypoxic conditions.
Case Study:
In a recent study, a series of nitroaniline derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various models. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential as an anti-inflammatory agent .
| Cytokine | Effect | Mechanism |
|---|---|---|
| TNF-α | Inhibition | Suppression of NF-kB pathway |
| IL-1β | Inhibition | Modulation of inflammatory signaling pathways |
The biological activity of this compound is primarily attributed to its structural features:
- Nitro Group : Acts as a pharmacophore that can undergo reduction to form reactive intermediates.
- Benzyloxy Group : Enhances lipophilicity, facilitating cellular uptake and interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
